Benserazide hydrochloride Benserazide hydrochloride Benserazide hydrochloride is a hydrochloride that is the monohydrochloride salt of benserazide. An aromatic-L-amino-acid decarboxylase inhibitor (DOPA decarboxylase inhibitor) that does not enter the central nervous system, it is used as an adjunct to levodopa in the treatment of parkinsonism. By preventing the conversion of levodopa to dopamine in the periphery, it causes an increase in the amount of levodopa reaching the central nervous system and so reduces the required dose. Benserazide hydrochloride has no antiparkinson actions when given alone. It has a role as an antiparkinson drug, an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor and a dopaminergic agent. It contains a benserazide(1+).
Brand Name: Vulcanchem
CAS No.: 14919-77-8
VCID: VC20750589
InChI: InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H
SMILES: C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl
Molecular Formula: C10H16ClN3O5
Molecular Weight: 293.70 g/mol

Benserazide hydrochloride

CAS No.: 14919-77-8

VCID: VC20750589

Molecular Formula: C10H16ClN3O5

Molecular Weight: 293.70 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Benserazide hydrochloride - 14919-77-8

Description

What is Benserazide Hydrochloride?

Benserazide hydrochloride is a medication primarily used in conjunction with levodopa for the treatment of Parkinson's disease . It functions as a peripheral aromatic L-amino acid decarboxylase inhibitor, also known as a DOPA decarboxylase inhibitor .

Function and Mechanism of Action

Benserazide inhibits aromatic L-amino acid decarboxylase (AADC) in the peripheral circulatory system . Since benserazide cannot cross the blood-brain barrier, it specifically blocks the conversion of L-DOPA to dopamine outside the brain . By inhibiting the peripheral decarboxylation of levodopa, benserazide increases the amount of levodopa that reaches the central nervous system . This reduces the required dose of levodopa and minimizes gastrointestinal side effects, leading to a more rapid therapeutic response and a simpler dosage regimen .

Therapeutic Uses

Benserazide hydrochloride is primarily used as an antiparkinsonian drug . It is administered with levodopa to manage Parkinson's disease . The combination helps to reduce the systemic side effects of levodopa by preventing its conversion to dopamine in the periphery .

Environmental Fate

Benserazide hydrochloride is not readily biodegradable . Studies on its environmental fate show:

StudyGuidelineResults
Ready Biodegradability TestOECD 301 F0% after 28 days (BOD/ThOD)
48% after 28 days (DOC elimination)
100% after 28 days (removal of parent compound, analyzed by HPLC)
Not readily biodegradable
Inherent Biodegradability Test (DOC elimination)OECD 302 B84% after 1 day
92% after 7 days
93% after 14 days
93% after 28 days
Hydrolysis52% after 5 days (22 °C, in the dark)
Photodegradation58% after 5 days (22 °C, light)

BOD = Biochemical oxygen demand; DOC = Dissolved organic carbon; HPLC = High-performance liquid chromatography; ThOD = Theoretical oxygen demand

Synthesis

Benserazide hydrochloride is synthetically produced .

CAS No. 14919-77-8
Product Name Benserazide hydrochloride
Molecular Formula C10H16ClN3O5
Molecular Weight 293.70 g/mol
IUPAC Name 2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride
Standard InChI InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H
Standard InChIKey ULFCBIUXQQYDEI-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl
Canonical SMILES C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl
Purity 98%
Related CAS 14046-64-1, 31796-68-6
Solubility 35.4 [ug/mL] (The mean of the results at pH 7.4)
Synonyms BENSERAZIDE HYDROCHLORIDE; Benserazide HCl; 14919-77-8; Benzerazide hydrochloride; 2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide hydrochloride
Reference 1. Matheoud D, Cannon T, Voisin A, Penttinen AM, Ramet L, Fahmy AM, Ducrot C, Laplante A, Bourque MJ, Zhu L, Cayrol R, Le Campion A, McBride HM, Gruenheid S, Trudeau LE, Desjardins M. Intestinal infection triggers Parkinson's disease-like symptoms in Pink1-/- mice. Nature. 2019 Jul;571(7766):565-569. doi: 10.1038/s41586-019-1405-y. Epub 2019 Jul 17. PMID: 31316206. 2. Mango D, Bonito-Oliva A, Ledonne A, Cappellacci L, Petrelli R, Nisticò R, Berretta N, Fisone G, Mercuri NB. Adenosine A1 receptor stimulation reduces D1 receptor-mediated GABAergic transmission from striato-nigral terminals and attenuates l-DOPA-induced dyskinesia in dopamine-denervated mice. Exp Neurol. 2014 Nov;261:733-43. doi: 10.1016/j.expneurol.2014.08.022. Epub 2014 Aug 27. PMID: 25173217. 3. van Kessel SP, Frye AK, El-Gendy AO, Castejon M, Keshavarzian A, van Dijk G, El Aidy S. Gut bacterial tyrosine decarboxylases restrict levels of levodopa in the treatment of Parkinson's disease. Nat Commun. 2019 Jan 18;10(1):310. doi: 10.1038/s41467-019-08294-y. PMID: 30659181; PMCID: PMC6338741. 4. Dragicevic E, Poetschke C, Duda J, Schlaudraff F, Lammel S, Schiemann J, Fauler M, Hetzel A, Watanabe M, Lujan R, Malenka RC, Striessnig J, Liss B. Cav1.3 channels control D2-autoreceptor responses via NCS-1 in substantia nigra dopamine neurons. Brain. 2014 Aug;137(Pt 8):2287-302. doi: 10.1093/brain/awu131. Epub 2014 Jun 16. PMID: 24934288; PMCID: PMC4107734. 5. Ren Z, Yang N, Ji C, Zheng J, Wang T, Liu Y, Zuo P. Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice. Neuropharmacology. 2015 Jun;93:209-18. doi: 10.1016/j.neuropharm.2015.01.030. Epub 2015 Feb 11. PMID: 25680233.
PubChem Compound 26964
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator